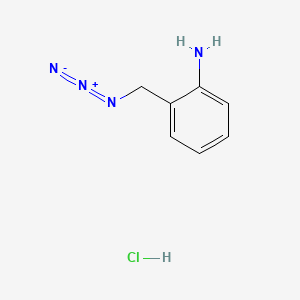
2-(Azidomethyl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azidomethyl)aniline hydrochloride is an organic compound that features an azide group attached to a benzene ring with an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)aniline hydrochloride typically involves the reaction of 2-(Chloromethyl)aniline with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the azide product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Azidomethyl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for [3+2] cycloaddition with alkynes.
Major Products:
Substitution: Formation of substituted aniline derivatives.
Reduction: Formation of 2-(Aminomethyl)aniline.
Cycloaddition: Formation of triazole derivatives.
Aplicaciones Científicas De Investigación
2-(Azidomethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocycles and complex organic molecules.
Biology: Employed in the synthesis of bioactive compounds and as a precursor for pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for imaging agents.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Azidomethyl)aniline hydrochloride involves its reactivity as an azide compound. The azide group can participate in nucleophilic substitution and cycloaddition reactions, leading to the formation of various products. The compound’s reactivity is influenced by the electronic properties of the benzene ring and the presence of the amine group .
Comparación Con Compuestos Similares
2-(Chloromethyl)aniline: A precursor in the synthesis of 2-(Azidomethyl)aniline hydrochloride.
2-(Aminomethyl)aniline: The reduced form of this compound.
Azidobenzene: Another azide-containing compound with similar reactivity.
Uniqueness: this compound is unique due to the presence of both an azide group and an amine group on the benzene ring. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry and industrial processes .
Propiedades
Fórmula molecular |
C7H9ClN4 |
|---|---|
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
2-(azidomethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c8-7-4-2-1-3-6(7)5-10-11-9;/h1-4H,5,8H2;1H |
Clave InChI |
BFTDKPYBKYEOQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN=[N+]=[N-])N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



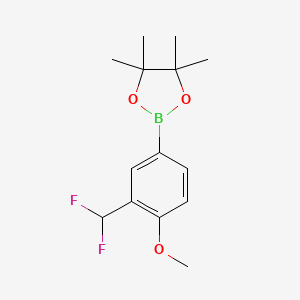

![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-ol](/img/structure/B15306973.png)
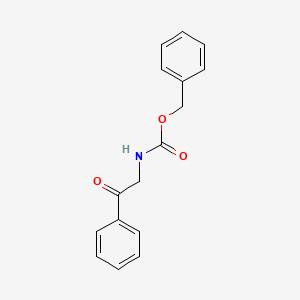
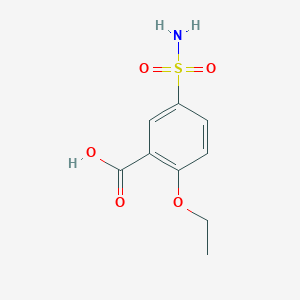
![Methyl8-amino-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride](/img/structure/B15306995.png)
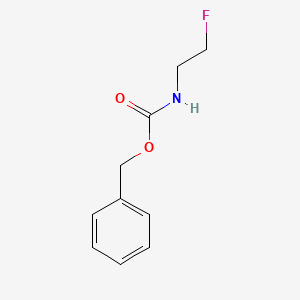
![tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate](/img/structure/B15307017.png)
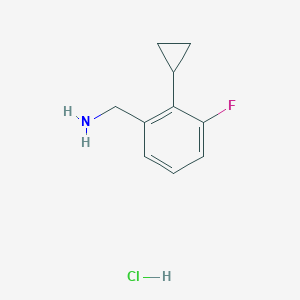
![1-[(3-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B15307032.png)
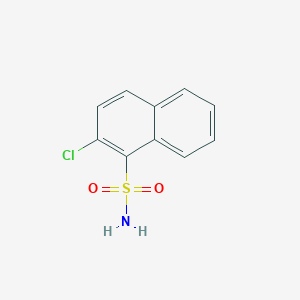
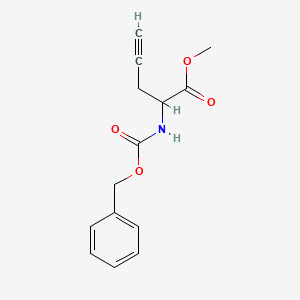
![benzyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B15307045.png)
